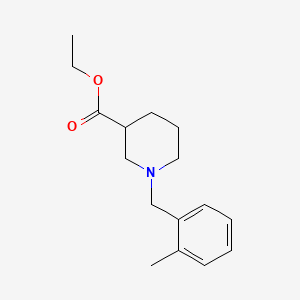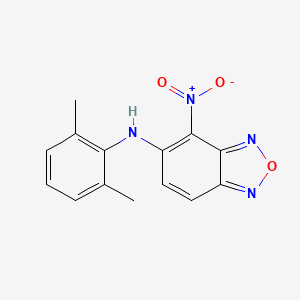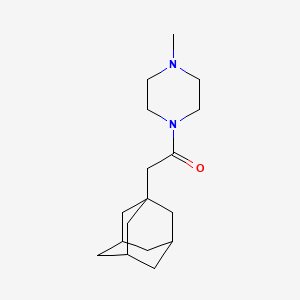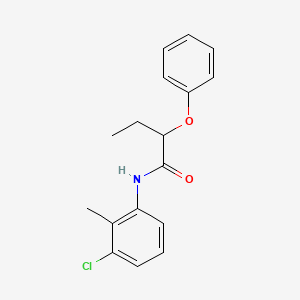![molecular formula C24H29N3O3 B5218035 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in cytokine signaling and immune system regulation. BMS-986165 is currently being studied as a potential treatment for a variety of autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用机制
The mechanism of action of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide involves the inhibition of TYK2, a protein that plays a critical role in cytokine signaling and immune system regulation. By blocking the activity of TYK2, this compound reduces the production of inflammatory cytokines, such as interleukin-12 and interleukin-23. This, in turn, reduces inflammation and immune system activation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory properties, this compound has been shown to reduce the proliferation of T cells and B cells, two types of immune cells that play a role in autoimmune diseases. This compound has also been shown to reduce the production of autoantibodies, which are antibodies that attack the body's own tissues.
实验室实验的优点和局限性
One advantage of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is its specificity for TYK2. Unlike other JAK inhibitors, which target multiple JAK proteins, this compound selectively inhibits TYK2. This specificity may reduce the risk of side effects associated with non-specific JAK inhibition. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for research on 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide. One area of interest is the use of this compound in combination with other therapeutic agents, such as biologics or other small molecule inhibitors. Another area of interest is the development of biomarkers that can predict response to this compound therapy. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
合成方法
The synthesis of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide involves several steps, including the formation of a piperidine ring and the introduction of a pyridine group. The final product is obtained through a coupling reaction between a benzamide derivative and a piperidine intermediate. The synthesis process has been optimized to produce high yields of pure this compound.
科学研究应用
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been the subject of extensive scientific research, both in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the activity of TYK2 and downstream cytokine signaling pathways. This inhibition leads to a reduction in inflammation and immune system activation, making this compound a promising therapeutic agent for autoimmune and inflammatory diseases.
属性
IUPAC Name |
3-[1-(cyclopentanecarbonyl)piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(26-17-20-9-3-4-13-25-20)19-8-5-10-22(16-19)30-21-11-14-27(15-12-21)24(29)18-6-1-2-7-18/h3-5,8-10,13,16,18,21H,1-2,6-7,11-12,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGNVMSGUZWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)